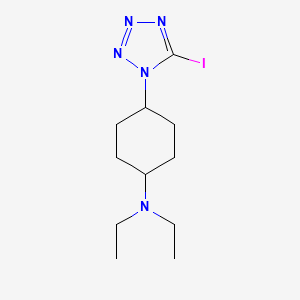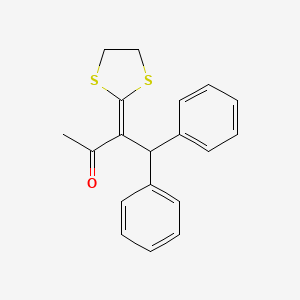
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a tetrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with diethylamine to form the corresponding imine, which is then subjected to cyclization with sodium azide and iodine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexane moiety.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-(5-chloro-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-bromo-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-fluoro-1H-tetrazol-1-yl)cyclohexan-1-amine
Uniqueness
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Propiedades
Número CAS |
919097-81-7 |
|---|---|
Fórmula molecular |
C11H20IN5 |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(5-iodotetrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H20IN5/c1-3-16(4-2)9-5-7-10(8-6-9)17-11(12)13-14-15-17/h9-10H,3-8H2,1-2H3 |
Clave InChI |
NRIYLHKZOKNNKL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCC(CC1)N2C(=NN=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)

![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)


